molecular formula C30H29N3O8S B12742850 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide CAS No. 85750-20-5

3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide

Cat. No.: B12742850
CAS No.: 85750-20-5
M. Wt: 591.6 g/mol
InChI Key: WSAZRHZGNKCUKR-UHFFFAOYSA-N
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Description

“3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” typically involves multiple steps, including:

    Diazotization: The formation of the diazonium salt from an aromatic amine.

    Coupling Reaction: The diazonium salt reacts with a coupling component, such as a phenol or aniline derivative, to form the azo compound.

    Functional Group Modifications: Introduction of various functional groups, such as methoxy, sulphonyl, and carboxamide groups, through specific reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Batch Processing: Small-scale production using controlled reaction conditions.

    Continuous Flow Processing: Large-scale production with continuous input of reactants and output of products, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.

    Reduced Products: Amines resulting from the reduction of the azo bond.

    Substituted Products: Compounds with different functional groups introduced through substitution reactions.

Scientific Research Applications

Chemistry

    Dye and Pigment Industry: Used as a dye intermediate for the synthesis of various azo dyes.

    Analytical Chemistry: Employed in the development of analytical reagents and sensors.

Biology and Medicine

    Biological Studies: Used in research to study the effects of azo compounds on biological systems.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

    Environmental Science: Studied for its environmental impact and degradation pathways.

Mechanism of Action

The mechanism of action of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide
  • 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)benzamide

Uniqueness

  • Functional Groups : The presence of specific functional groups, such as methoxy and sulphonyl groups, makes it unique.
  • Applications : Its unique structure allows for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

85750-20-5

Molecular Formula

C30H29N3O8S

Molecular Weight

591.6 g/mol

IUPAC Name

2-[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxyphenyl]sulfonylethyl propanoate

InChI

InChI=1S/C30H29N3O8S/c1-4-27(34)41-15-16-42(37,38)22-13-14-26(40-3)25(18-22)32-33-28-23-8-6-5-7-19(23)17-24(29(28)35)30(36)31-20-9-11-21(39-2)12-10-20/h5-14,17-18,35H,4,15-16H2,1-3H3,(H,31,36)

InChI Key

WSAZRHZGNKCUKR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O

Origin of Product

United States

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